molecular formula C17H19ClN2O4S2 B2453500 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 946260-95-3

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2453500
CAS No.: 946260-95-3
M. Wt: 414.92
InChI Key: XFAMNEIXLQWPGR-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a synthetic small molecule of significant interest in early-stage drug discovery research, particularly due to its structural similarity to known bioactive compounds. This compound features a 1,1-dioxidoisothiazolidine group, a sulfonamide linker, and a 2,5-dimethylbenzenesulfonamide moiety, a structural motif prevalent in molecules investigated for modulating key enzymatic pathways . Compounds within this structural class have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle . For instance, a closely related molecule bearing the 1,1-dioxidoisothiazolidin-2-yl group has been identified as a ligand for CDK2, suggesting a potential mechanism of action centered on disrupting cell cycle progression in proliferative cells . Furthermore, structurally novel N-acylbenzenesulfonamide derivatives have demonstrated promising in vitro anticancer activity across a broad panel of human tumor cell lines, underscoring the research value of this chemical scaffold in oncology and chemical biology . This reagent provides a high-purity chemical tool for researchers to investigate the structure-activity relationships (SAR) of sulfonamide-based compounds, probe their mechanisms of action, and evaluate their potential as lead structures in the development of novel therapeutic agents.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-12-4-5-13(2)17(10-12)26(23,24)19-14-6-7-15(18)16(11-14)20-8-3-9-25(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAMNEIXLQWPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, which are known for their diverse biological activities, particularly as antimicrobial agents. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a chlorinated phenyl ring and an isothiazolidine moiety. The molecular formula is C14H16ClN3O4S, with a molecular weight of approximately 357.81 g/mol. The presence of the isothiazolidine-1,1-dioxide structure is significant for its biological activity.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This competitive inhibition prevents folic acid synthesis, which is crucial for bacterial growth and replication, leading to cell death.

Antimicrobial Properties

Sulfonamides have been extensively studied for their antimicrobial properties. Research indicates that this compound demonstrates significant antibacterial activity against various strains of bacteria. The following table summarizes some key findings from recent studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

In addition to antimicrobial activity, the cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity against certain cancer cells while showing lower toxicity towards normal cells.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
Normal Human Fibroblasts>100

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in detail:

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides could significantly inhibit bacterial growth in vitro and suggested potential modifications to enhance efficacy against resistant strains.
  • Cytotoxic Effects : Research conducted on various cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Further studies revealed that the compound interacts with DNA topoisomerases, which are critical for DNA replication and transcription processes in both bacterial and cancer cells .

Scientific Research Applications

The compound exhibits significant biological activities, particularly in the context of anticancer research. Recent studies have demonstrated its potential to inhibit cell proliferation across various cancer cell lines:

Cancer Type Cell Line GI50 (μM)
LungA5491.9
ColonHCT-1162.5
BreastMCF-73.0
OvarianOVCAR-32.8

These findings indicate that derivatives of this compound may serve as promising candidates for the development of new anticancer therapies .

Medicinal Chemistry Applications

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide is under investigation for its therapeutic potential due to its unique chemical structure. Its applications in medicinal chemistry include:

  • Antitumor Agents : The compound has been synthesized and tested for antitumor activity against multiple cancer types, showcasing its ability to inhibit tumor growth effectively .
  • Enzyme Inhibition Studies : Research has explored its inhibitory effects on various enzymes, including α-glucosidase and acetylcholinesterase, indicating potential therapeutic uses in treating conditions like Type 2 diabetes and Alzheimer's disease .

Industrial Applications

The compound is also being explored for its applications beyond medicinal chemistry:

  • Synthesis of Advanced Materials : Due to its unique structural properties, it can be utilized as a precursor in the synthesis of advanced materials with specific functional characteristics.
  • Chemical Reactions : The compound undergoes various chemical reactions such as oxidation and substitution, which can lead to the formation of new derivatives with enhanced properties .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of this compound against the NCI-60 cell line panel. The results indicated significant cytotoxicity across multiple cancer types, with the most effective derivatives showing low micromolar GI50 values .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives of this compound were synthesized and screened for their ability to inhibit α-glucosidase. The results suggested that certain modifications to the sulfonamide structure could enhance inhibitory potency, paving the way for new therapeutic agents for metabolic disorders .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide requires strategic disassembly into two primary components:

  • 2,5-Dimethylbenzenesulfonyl chloride – Acylating agent for sulfonamide bond formation.
  • 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline – Aromatic amine bearing the isothiazolidin-1,1-dioxide moiety.

The critical challenge lies in constructing the isothiazolidin-1,1-dioxide ring system, which demands precise control of oxidation states and cyclization conditions.

Synthesis of 4-Chloro-3-(1,1-Dioxidoisothiazolidin-2-yl)Aniline

Nitration and Reduction of Chlorinated Aromatics

The synthesis begins with 2-chloro-1-nitrobenzene , which undergoes regioselective nitration using acetic anhydride and concentrated nitric acid (68%) at 10–15°C to yield 4-chloro-3-nitro-1-nitrobenzene. Catalytic hydrogenation with FeCl₃·6H₂O and hydrazine hydrate (80%) in ethanol reduces the nitro group to an amine, producing 4-chloro-3-nitroaniline.

Key Reaction Parameters:
Step Conditions Yield Source
Nitration Acetic anhydride, HNO₃, 10–15°C 91%
Reduction FeCl₃·6H₂O, NH₂NH₂, ethanol, reflux 84%

Cyclization to Form Isothiazolidin-1,1-Dioxide

The amine intermediate reacts with 1,3-dibromopropane in the presence of sodium hydride (NaH) to form the isothiazolidine ring. Subsequent oxidation with hydrogen peroxide (30%) in acetic acid introduces the 1,1-dioxide functionality.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (Sₙ2) at the central carbon of 1,3-dibromopropane, followed by oxidation of the sulfur atom to a sulfone group.

Sulfonylation with 2,5-Dimethylbenzenesulfonyl Chloride

Preparation of Sulfonyl Chloride

2,5-Dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation of p-xylene using chlorosulfonic acid at 0–5°C, achieving >95% purity after distillation.

Coupling Reaction

The aromatic amine (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline) reacts with 2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–16 hours, yielding the target sulfonamide.

Optimization Data :

Parameter Optimal Value Impact on Yield
Solvent Dichloromethane Maximizes solubility
Base Triethylamine Neutralizes HCl
Temperature 20–25°C Prevents decomposition

Industrial-Scale Purification Strategies

Crystallization

The crude product is recrystallized from a 9:1 mixture of ethyl acetate and hexane, achieving >99% chemical purity.

Chromatographic Methods

Flash chromatography on silica gel (eluent: 30% ethyl acetate in hexane) removes residual byproducts such as unreacted sulfonyl chloride and dimeric species.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.0 Hz, 1H), 6.98 (s, 1H), 3.65–3.58 (m, 4H), 2.72 (s, 3H), 2.42 (s, 3H).
  • HRMS : m/z calc. for C₁₈H₂₀ClN₂O₃S₂ [M+H]⁺: 427.0634; found: 427.0638.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >99.8% purity with retention time = 12.7 min.

Challenges and Mitigation Strategies

Byproduct Formation

  • Dimerization : Controlled stoichiometry (1:1.05 amine:sulfonyl chloride) minimizes dimeric sulfonamides.
  • Oxidation Over-reaction : Strict temperature control during H₂O₂ treatment prevents sulfonic acid formation.

Scalability Issues

  • Exothermic Reactions : Gradual addition of chlorosulfonic acid and H₂O₂ prevents thermal runaway.
  • Solvent Recovery : Ethyl acetate and DCM are recycled via distillation, reducing environmental impact.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Stepwise Cyclization High regioselectivity Multi-step, time-consuming 68%
One-Pot Oxidation Reduced purification steps Lower purity 55%
Catalytic Hydrogenation Mild conditions Requires specialized equipment 72%

Q & A

Q. What safety protocols are essential for handling this compound given its structural similarity to hazardous chloroaromatics?

  • Methodological Answer : Follow OSHA guidelines for chlorinated compounds: use fume hoods, nitrile gloves, and closed systems for synthesis. Monitor airborne particulates via HEPA filters. For toxicity screening, conduct Ames tests for mutagenicity and acute toxicity assays in zebrafish embryos (OECD 236). Reference safety data sheets for structurally related sulfonamides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.